tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884212
InChI: InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18)
SMILES:
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15884212

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl 2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18)
Standard InChI Key YNRKOYJQASBEOD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol. Its IUPAC name reflects the integration of a pyrrolidine ring substituted at the 2-position with a 5-methyl-6-(methylamino)pyridin-3-yl group, while the 1-position is protected by a Boc group. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
PubChem CID102543041
SMILESCC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C
InChI KeyYNRKOYJQASBEOD-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, while the pyridine moiety introduces potential hydrogen-bonding and π-stacking interactions critical for biological activity.

Synthetic Pathways and Optimization

Multi-Step Synthesis Framework

The synthesis of tert-butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves sequential organic transformations, as inferred from analogous protocols :

  • Pyridine Substitution: Initial functionalization of pyridine at the 3-position with methyl and methylamino groups.

  • Pyrrolidine Ring Formation: Cyclization or coupling reactions to introduce the pyrrolidine scaffold.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to protect the pyrrolidine nitrogen.

A representative nine-step synthesis for a structurally related piperidine derivative underscores the complexity of such pathways, requiring precise control over reaction conditions (e.g., temperature, catalysts) to avoid side reactions.

Critical Reaction Parameters

  • Condensation Steps: Employing catalysts like palladium or copper for cross-coupling reactions.

  • Protection-Deprotection Strategies: Use of Boc groups to prevent undesired nucleophilic attacks.

  • Purification Methods: Chromatography or recrystallization to isolate the target compound from byproducts.

Yield optimization remains challenging due to steric hindrance from the Boc group and sensitivity of the methylamino substituent to oxidation.

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Profiles

While direct evidence is lacking, the methylamino-pyridine moiety is associated with intercalation into DNA or inhibition of bacterial cell wall synthesis in analogous compounds. Further in vitro screening is necessary to validate these hypotheses.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The Boc group confers lipophilicity (predicted logP ≈ 2.5), favoring membrane permeability but limiting aqueous solubility. Formulation strategies, such as salt formation or prodrug derivatives, may enhance bioavailability.

Thermal and Oxidative Stability

  • Storage Conditions: Recommended storage at 2–8°C under inert atmosphere to prevent degradation.

  • Light Sensitivity: Degradation via photolytic cleavage of the Boc group necessitates amber glass containers.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Highlights
tert-Butyl piperidine derivatives Six-membered ring vs. pyrrolidineQuinolone antibiotic intermediates
Pyrrolidine-based CNS agentsLack of Boc protectionDopamine receptor agonism

The Boc group in the target compound may reduce metabolic degradation compared to unprotected analogs, extending in vivo half-life.

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Development of asymmetric catalysis routes to access enantiomerically pure forms.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Prodrug Development: Ester or amide derivatives to improve pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator